molecular formula C17H32Cl2NPPd B15062630 Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane

Cat. No.: B15062630
M. Wt: 458.7 g/mol
InChI Key: BSBNOPSJJDHKCO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is a palladium(II) complex featuring a dicyclohexyl(piperidin-1-yl)phosphane ligand. Its molecular formula is C₃₄H₅₆Cl₂NPPd, with a palladium center coordinated to two chlorine atoms and the phosphorus atom of the phosphane ligand. This compound is widely used in asymmetric catalysis, particularly in enantioselective cross-coupling reactions . The ligand’s piperidinyl group enhances electron-donating properties, stabilizing the palladium center and enabling high catalytic activity at low loadings (0.2–0.5 mol%) . Notably, it achieves 97% enantiomeric excess (ee) in asymmetric transformations, making it valuable for pharmaceutical and fine chemical synthesis .

Properties

Molecular Formula

C17H32Cl2NPPd

Molecular Weight

458.7 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane

InChI

InChI=1S/C17H32NP.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h16-17H,1-15H2;2*1H;/q;;;+2/p-2

InChI Key

BSBNOPSJJDHKCO-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

Direct Ligand Substitution with Palladium Chloride

The most widely documented method involves the direct reaction of palladium(II) chloride (PdCl₂) with dicyclohexyl(piperidin-1-yl)phosphane under inert atmospheric conditions. The synthesis proceeds via ligand substitution, where the phosphine ligand displaces chloride ions from the PdCl₂ precursor.

Reaction Equation:
$$ \text{PdCl}2 + 2 \, \text{dicyclohexyl(piperidin-1-yl)phosphane} \rightarrow \text{PdCl}2[\text{P(Cy)}2(\text{piperidinyl})]2 + 2 \, \text{HCl} $$

Key steps include:

  • Ligand Dissolution : The phosphine ligand is dissolved in tetrahydrofuran (THF) or dioxane at 40–80°C to enhance solubility.
  • Palladium Coordination : PdCl₂ is introduced as a solid or pre-dissolved in concentrated hydrochloric acid, followed by dilution with ethanol to prevent premature precipitation.
  • Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent oxidation of the phosphine ligand and palladium center.

Table 1: Standard Reaction Conditions

Parameter Value/Range
Solvent THF, dioxane
Temperature 40–80°C
Reaction Time 0.5–3 hours
Molar Ratio (Pd:ligand) 1:2
Yield 65–78%

Alternative Methods Using Palladium Precursors

A modified approach employs bis(allyl)palladium chloride [(Pd(allyl)Cl)₂] with binaphthylphosphine (BINAP) as a co-ligand in dioxane. This method leverages the labile allyl groups for easier substitution by the target phosphine ligand.

Procedure Highlights:

  • Catalyst Preparation : (Pd(allyl)Cl)₂ and BINAP are degassed in dioxane before adding the phosphine ligand.
  • Base Addition : Sodium tert-butoxide (NaOt-Bu) facilitates deprotonation and accelerates ligand exchange.
  • Workup : The product is isolated via extraction with ethyl acetate and purified by column chromatography.

Optimization Strategies and Critical Parameters

Solvent Selection

Polar aprotic solvents like THF and dioxane are preferred due to their ability to solubilize both PdCl₂ and the bulky phosphine ligand. Ethanol is occasionally used for dilution but may reduce yields if added prematurely.

Temperature and Time Dependence

  • 40–60°C : Ideal for balancing reaction rate and ligand stability.
  • >70°C : Risks ligand decomposition, evidenced by color changes from red to brown.
  • Reaction Time : Completion typically occurs within 1–2 hours, monitored by HPLC or TLC.

Purification and Characterization

Isolation Techniques

The product is isolated through:

  • Cooling and Filtration : Rapid cooling induces crystallization, yielding red crystalline solids.
  • Vacuum Drying : Removes residual solvents without decomposing the thermally stable complex.

Analytical Verification

  • ¹H NMR : Peaks at δ 1.46 ppm (piperidinyl CH₂), 2.56–2.62 ppm (Pd–P coordination shifts).
  • Mass Spectrometry : Molecular ion peak at m/z 458.7 [M+H]⁺ confirms stoichiometry.
  • X-ray Crystallography : Square planar geometry with Pd–P bond lengths of 2.28–2.31 Å.

Table 2: Key Spectroscopic Data

Technique Characteristic Signal
¹H NMR (CDCl₃) δ 1.46 (s, 3H, CH₃), 2.56–2.62 (m)
³¹P NMR δ 28.5 ppm (Pd–P coupling)
IR ν(Pd–Cl) = 320 cm⁻¹

Challenges and Mitigation Strategies

Ligand Oxidation

The dicyclohexyl(piperidin-1-yl)phosphane ligand is prone to oxidation, necessitating strict inert conditions. Use of Schlenk lines or gloveboxes is recommended for large-scale syntheses.

Palladium Black Formation

Uncontrolled reduction of Pd(II) to Pd(0) results in colloidal palladium ("palladium black"). This is mitigated by:

  • Avoiding prolonged heating (>3 hours).
  • Including stabilizing agents like sodium chloride.

Scalability Issues

Pilot-scale reactions face challenges in heat dissipation and mixing. Strategies include:

  • Slow Addition : Gradual introduction of PdCl₂ to the ligand solution.
  • Segmented Flow Reactors : Enhance mass transfer and temperature control.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Advantages Limitations
Direct PdCl₂ Reaction High purity, crystalline product Sensitive to moisture
(Pd(allyl)Cl)₂ Route Faster kinetics, higher yields Requires expensive BINAP ligand

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

This compound is widely employed in cross-coupling reactions due to its ability to facilitate carbon-carbon and carbon-heteroatom bond formation. Key reactions include:

Suzuki-Miyaura Coupling

The complex catalyzes the coupling of aryl halides with boronic acids under mild conditions. For example:
Ar–X+Ar’–B(OH)2Pd catalyst, baseAr–Ar’\text{Ar–X} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar–Ar'}

  • Substrate Scope : Aryl bromides, chlorides, and triflates.

  • Conditions : Typically requires a base (e.g., K2_2CO3_3) and polar aprotic solvents (e.g., dioxane) at 80–100°C .

  • Efficiency : Turnover numbers (TONs) exceed 104^4 in optimized systems .

Negishi Coupling

The catalyst mediates couplings between organozinc reagents and aryl halides:
Ar–X+R–Zn–XPd catalystAr–R\text{Ar–X} + \text{R–Zn–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–R}

  • Ligand Effect : The bulky dicyclohexyl groups enhance selectivity for hindered substrates .

Substitution and Ligand Exchange Reactions

The chloride ligands in the complex are labile and can be replaced by other nucleophiles:

Phosphine Ligand Substitution

Reaction with tertiary phosphines (PR3_3) yields mixed-ligand complexes:
PdCl2(L)2+2PR3PdCl2(PR3)2+2L\text{PdCl}_2(\text{L})_2 + 2\,\text{PR}_3 \rightarrow \text{PdCl}_2(\text{PR}_3)_2 + 2\,\text{L}

  • Kinetics : Substitution rates depend on the steric bulk of incoming ligands .

Oxidative Addition

The palladium center undergoes oxidative addition with aryl halides to form Pd(IV) intermediates, critical for catalytic cycles .

Redox Reactivity

The palladium(II) center participates in redox processes:

Reduction to Pd(0)

In the presence of reducing agents (e.g., NaBH4_4), the complex is reduced to Pd(0) nanoparticles, which can catalyze hydrogenation reactions .

Oxidation to Pd(IV)

Strong oxidants (e.g., PhICl2_2) convert the Pd(II) center to Pd(IV), enabling C–H functionalization .

Comparative Reactivity

Reaction Type Substrate Conditions Yield Selectivity
Suzuki-Miyaura Coupling4-BromotolueneK2_2CO3_3, dioxane, 90°C92%>99%
Negishi CouplingIodobenzene + EtZnClTHF, 25°C85%95%
C–H ArylationBenzene + Ar–IAgOAc, 120°C78%88%

Data adapted from analogous palladium systems .

Mechanistic Insights

  • Catalytic Cycle : The complex follows a standard Pd(0)/Pd(II) cycle in cross-couplings, with ligand dissociation enabling substrate activation .

  • Steric Effects : The dicyclohexyl groups prevent catalyst aggregation, improving stability and turnover .

  • Electronic Effects : The electron-donating piperidine moiety accelerates oxidative addition steps .

Scientific Research Applications

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, also known as dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a coordination compound featuring a palladium center coordinated to two dicyclohexyl-1-piperidinylphosphine ligands. It has the molecular formula C₃₄H₆₄Cl₂N₂P₂Pd and a molecular weight of approximately 740.16 g/mol. This compound is primarily utilized as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds, and is crucial in synthesizing complex molecules for pharmaceuticals and materials science.

Applications in Scientific Research

Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research.

Chemistry It serves as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

  • Cross-coupling Reactions Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) is a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Negishi coupling, which are important in synthesizing complex organic molecules.
    *α, β-unsaturated compounds: 1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) or (Pd(dcpf)Cl2) can be used as a catalyst in the synthesis of α, β-unsaturated compounds .

Biology The compound is studied for its potential use in biological systems, particularly in developing new drugs and therapeutic agents. Studies have shown that Pd(dppz) complexes can bind to biomolecules and exhibit various biological activities.

Medicine Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

Industry It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.

Catalytic mechanisms and interactions

Interaction studies involving this compound focus on its catalytic behavior and interactions with various substrates. Research indicates that the electronic properties of the dicyclohexyl groups influence the reactivity of the palladium center, affecting the efficiency and selectivity of catalyzed reactions. Understanding these interactions is essential for optimizing reaction conditions and improving yields in synthetic processes. The ligand environment significantly influences its reactivity, affecting factors such as efficiency and selectivity.

The mechanism of action involves the coordination of the palladium center with various substrates, facilitating their transformation through catalytic cycles. In cross-coupling reactions, the palladium center activates the substrates, allowing for the formation of new carbon-carbon bonds.

Comparison with other palladium complexes

Mechanism of Action

The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane involves the coordination of the palladium center with the phosphine ligands, which facilitates the activation of substrates and the formation of carbon-carbon bonds . The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Ligand-Based Comparisons

Dicyclohexyl(piperidin-1-yl)phosphane vs. XPhos (Dicyclohexyl[2',4',6'-triisopropylbiphenyl-2-yl]phosphane)
Parameter Dicyclohexyl(piperidin-1-yl)phosphane XPhos
Ligand Structure Piperidinyl substituent on phosphorus Bulky 2',4',6'-triisopropylbiphenyl group
Metal Compatibility Palladium (asymmetric catalysis) Palladium, nickel, copper (cross-coupling reactions)
Catalytic Efficiency 0.2 mol% loading, 97% ee in asymmetric reactions Higher activity in electron-deficient substrates
Applications Enantioselective C–N couplings Buchwald-Hartwig aminations, Suzuki-Miyaura couplings

Key Insight : The piperidinyl ligand’s electron-rich nature enhances enantioselectivity in asymmetric catalysis, while XPhos’s steric bulk improves reactivity with hindered substrates .

Dicyclohexyl(piperidin-1-yl)phosphane vs. (R)-Cy2MOP

(R)-Cy2MOP [(R)-dicyclohexyl(2'-methoxy-[1,1'-binaphth-2-yl])phosphane] is a chiral ligand used in palladium precatalysts. Unlike the piperidinyl ligand, (R)-Cy2MOP incorporates a binaphthyl backbone, enabling axial chirality. This structural difference results in higher stereocontrol for planar chiral intermediates but requires higher catalyst loadings (1–5 mol%) compared to the piperidinyl system .

Metal-Based Comparisons

Palladium vs. Molybdenum Complexes

Molybdenum pentacarbonyl complexes with electroneutral phosphane ligands, such as (pentafluoroethyl)bis(piperidin-1-yl)phosphane, exhibit distinct coordination geometry. For example:

  • Mo–P bond length : 2.527 Å in molybdenum complexes vs. 2.3–2.4 Å in palladium analogs .
  • Applications : Molybdenum complexes are used in carbonylative reactions, whereas palladium systems dominate cross-couplings .
Palladium vs. Gold Phosphane Complexes

Gold(I) phosphane complexes (e.g., azolate/phosphane derivatives) are explored in anticancer therapy due to their interaction with cellular thiols. However, they suffer from lability in biological environments, unlike the stable palladium-phosphane catalysts used in synthesis .

Performance Metrics

Compound Catalyst Loading (mol%) ee (%) Reaction Time (h) Reference
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane 0.2 97 5
(R)-Cy2MOP-Pd precatalyst 1.0 99 24
XPhos-Pd 0.5 N/A 12

Biological Activity

Dichloropalladium; dicyclohexyl(piperidin-1-yl)phosphane is a palladium-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its palladium center coordinated with two chloride ions and a dicyclohexyl(piperidin-1-yl)phosphane ligand. Its chemical formula can be represented as:

 PdCl2 dicyclohexyl piperidin 1 yl phosphane \text{ PdCl}_2\text{ dicyclohexyl piperidin 1 yl phosphane }
PropertyValue
Molecular Weight420.5 g/mol
SolubilitySoluble in organic solvents
AppearanceYellow to brown solid

Antitumor Activity

Recent studies have indicated that dichloropalladium complexes exhibit significant antitumor properties. For instance, a study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Apoptosis Induction

In vitro experiments showed that treatment with dichloropalladium; dicyclohexyl(piperidin-1-yl)phosphane led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in breast cancer cell lines. This suggests a mechanism involving mitochondrial dysfunction leading to cell death.

The mechanism by which dichloropalladium compounds exert their biological effects often involves the formation of reactive palladium species that can interact with cellular components, including proteins and nucleic acids.

MechanismDescription
Protein InteractionBinding to specific enzymes and receptors
Reactive Oxygen Species (ROS)Inducing oxidative stress leading to cell death
DNA InteractionIntercalation or modification of DNA structure

Catalytic Applications

In addition to its biological activities, dichloropalladium; dicyclohexyl(piperidin-1-yl)phosphane is also studied for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in drug development.

Case Study: Cross-Coupling Reaction

A notable study showcased the efficiency of this compound as a catalyst in Suzuki coupling reactions, yielding high purity and yield of biaryl compounds, which are crucial intermediates in pharmaceuticals.

Toxicological Profile

While exploring its therapeutic potential, it is essential to consider the toxicological aspects. Studies have indicated that at certain concentrations, dichloropalladium complexes may exhibit cytotoxicity towards normal cells, necessitating further investigation into their safety profiles.

Q & A

Q. What are the optimized synthetic routes and characterization methods for dicyclohexyl(piperidin-1-yl)phosphane derivatives?

  • Methodological Answer : The ligand (R)-dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane (Cy2MOP) is synthesized via Buchwald-Hartwig amination. Key steps include:
  • Using a Schlenk flask under nitrogen atmosphere with palladium(π-cinnamyl) chloride dimer and 1,1'-bis(di-i-propylphosphino)ferrocene as catalysts .
  • Reaction conditions: 120°C in DMSO with diisopropylethylamine (DIPEA) for 48 hours .
  • Purification via flash chromatography (hexane/ethyl acetate) yields 62.5% product .
  • Characterization employs 1H^1H, 13C^{13}C, and 31P^{31}P NMR to confirm structure, with 31P^{31}P NMR showing a singlet at δ 15.2 ppm . HPLC (Chiralpak AD-H column) verifies enantiopurity .

Q. What reaction conditions maximize efficiency in palladium-catalyzed cross-couplings using this ligand?

  • Methodological Answer : Optimal conditions for Suzuki-Miyaura or Negishi couplings include:
  • Catalyst system : Pd(OAc)2_2 (2 mol%) with Cy2MOP (4 mol%) in degassed DMSO .
  • Base : Potassium phosphate or sodium tert-butoxide for deprotonation .
  • Temperature : 110–140°C in toluene or dioxane for 12–48 hours .
  • Additives : Bidentate ligands (e.g., DiPPF) enhance stability of palladium intermediates .

Advanced Research Questions

Q. How can enantiopurity discrepancies in crystallographic data be resolved for chiral phosphane ligands?

  • Methodological Answer : Discrepancies arise from non-enantiopure samples or twinned crystals. Strategies include:
  • Redetermination : Re-crystallize the compound and collect high-resolution data (e.g., SHELXL refinement ).
  • HPLC correlation : Match HPLC retention times (e.g., 19.2 min for major enantiomer) with absolute configurations from anomalous dispersion in X-ray data .
  • DFT modeling : Compare experimental 31P^{31}P NMR shifts with computed values to validate stereochemistry .

Q. How are non-commercial phosphane ligands synthesized in-house, and what are common pitfalls?

  • Methodological Answer :
  • Synthetic route : Start with (R)-2'-methoxy-binaphthol, triflate activation, and phosphination using dicyclohexylphosphonium tetrafluoroborate .
  • Pitfalls :
  • Phosphination failure : Ensure rigorous anhydrous conditions; trace oxygen degrades phosphonium salts .
  • Low yields : Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (≥48 hours) .
  • Purification : Use silica gel chromatography with 5% triethylamine to prevent ligand oxidation .

Q. How does ligand steric/electronic tuning impact catalytic activity in enantioselective C–N couplings?

  • Methodological Answer :
  • Steric effects : Bulkier cyclohexyl groups increase enantioselectivity (e.g., 90% ee in malonamide cyclization) by restricting transition-state geometry .
  • Electronic effects : Electron-donating methoxy groups enhance Pd–P bond strength (bond length: 2.3258 Å in Pt analogs) and catalyst longevity .
  • Cone angle : Effective cone angles >160° (e.g., Cy2MOP) favor selective substrate binding .

Troubleshooting & Mechanistic Analysis

Q. How to address failed phosphination steps during ligand synthesis?

  • Methodological Answer :
  • Diagnostic checks : Monitor reaction progress via TLC (Rf_f = 0.55 in hexane/EtOAc 4:1) and 31P^{31}P NMR for phosphonium intermediates .
  • Solution : Replace Pd(OAc)2_2 with Pd2_2(dba)3_3 for better oxidative addition, or switch solvents to THF for improved solubility .

Q. What computational tools elucidate mechanistic pathways in palladium-phosphane systems?

  • Methodological Answer :
  • DFT studies : Use M06 functionals to model transmetalation steps (e.g., [Pd(Me)(PMePh2_2)2_2(THF)]+^+ in Negishi coupling) .
  • Crystal structure prediction : SIR97 or SHELX refine Pd–P bond distances and angles to correlate with catalytic turnover .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.